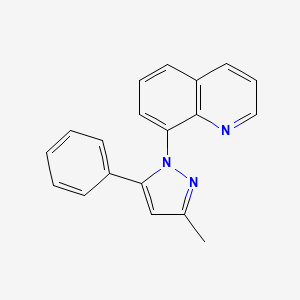![molecular formula C11H14N2O2 B5628562 3,4-dimethyl-5-propylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5628562.png)
3,4-dimethyl-5-propylpyrano[2,3-c]pyrazol-6(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , 3,4-dimethyl-5-propylpyrano[2,3-c]pyrazol-6(1H)-one , is a derivative of pyrazolone, a class of compounds known for their diverse chemical properties and applications in organic synthesis and medicinal chemistry. While specific information on this compound is limited, insights can be drawn from related pyrazolone derivatives.
Synthesis Analysis
The synthesis of 3,4-dimethylpyrano[2,3-c]pyrazol-6-one derivatives involves various chemical methods, including condensation reactions of arylidenemalononitriles and substituted 5-pyrazolones or three-component condensation involving aromatic aldehydes, malononitrile, and substituted 5-pyrazolones (Shestopalov et al., 2002). These methods highlight the versatility and reactivity of the pyrazolone core in forming complex structures.
Molecular Structure Analysis
X-ray crystallography has been utilized to determine the molecular structures of pyrazolone derivatives, revealing that these compounds can exhibit various tautomeric forms and conformations depending on the substituents and reaction conditions (Ahmad et al., 2011).
Chemical Reactions and Properties
Pyrazolone derivatives engage in a wide range of chemical reactions, including nucleophilic substitutions and condensation reactions, which can be leveraged to introduce various functional groups and form complex molecular architectures (Grotjahn et al., 2002). These reactions are fundamental to exploring the chemical space and applications of these compounds.
Physical Properties Analysis
The physical properties of pyrazolone derivatives, such as solubility, melting point, and crystal structure, are influenced by the nature and position of substituents on the pyrazolone core. These properties are critical for the compound's applications in material science and pharmaceuticals (Lyczko, 2012).
Chemical Properties Analysis
The chemical behavior of pyrazolone derivatives, including their reactivity, stability, and interaction with various reagents, underlines their utility in synthesis and potential biological activities. The presence of the pyrazolone ring confers nucleophilic and electrophilic properties, allowing for diverse chemical transformations (Wang et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4-dimethyl-5-propyl-2H-pyrano[2,3-c]pyrazol-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-4-5-8-6(2)9-7(3)12-13-10(9)15-11(8)14/h4-5H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORFBHURLGTGOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(NN=C2OC1=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-5-propylpyrano[2,3-c]pyrazol-6(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-phenyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5628499.png)
![2-benzyl-8-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5628506.png)
![(3R*,4S*)-4-(3-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-amine](/img/structure/B5628513.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2,5-dihydro-1H-pyrrol-2-ylcarbonyl)-4-piperidinyl]propanamide hydrochloride](/img/structure/B5628519.png)
![N-(4-{[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]carbonyl}phenyl)acetamide](/img/structure/B5628523.png)
![(3aR*,9bR*)-2-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5628531.png)
![N-cyclopropyl-2-(2,4-difluorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5628536.png)
![(3R)-1-[N-(4-fluorobenzyl)-N-methylglycyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5628541.png)
![8-(3-furoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5628557.png)
![9-(3-chloro-4-methoxybenzoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5628559.png)
![(3R*,4S*)-1-[3-(benzylthio)propanoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5628567.png)
